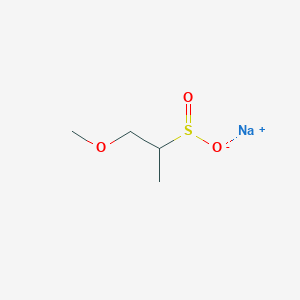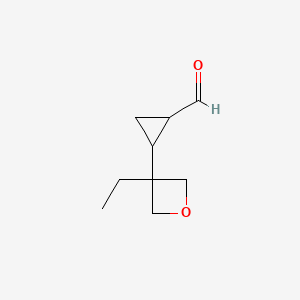
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound that features a unique structure combining an oxetane ring and a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the cyclopropane moiety. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. Subsequent reactions can introduce the cyclopropane ring and the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow chemistry techniques and the use of industrial photoreactors for the Paternò–Büchi reaction.
化学反应分析
Types of Reactions
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate the ring-opening of the oxetane ring.
Major Products
Oxidation: 2-(3-Ethyloxetan-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(3-Ethyloxetan-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its unique structural features that may impart desirable pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to create reactive intermediates that interact with biological macromolecules.
相似化合物的比较
Similar Compounds
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Phenyloxetan-3-yl)cyclopropane-1-carbaldehyde: Contains a phenyl group, which can impart different chemical properties.
Uniqueness
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both an oxetane ring and a cyclopropane ring, which can influence its reactivity and potential applications. The ethyl group on the oxetane ring can also affect its chemical behavior compared to similar compounds with different substituents.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(3-ethyloxetan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-2-9(5-11-6-9)8-3-7(8)4-10/h4,7-8H,2-3,5-6H2,1H3 |
InChI 键 |
BVGCJHQLWIKGIN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC1)C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}-1lambda6-thiolane-1,1-dione](/img/structure/B13226074.png)
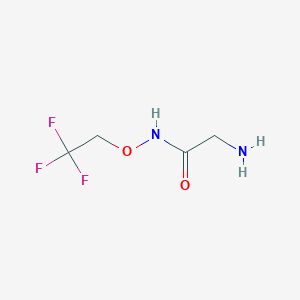

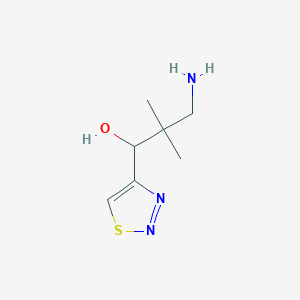
![tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13226099.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
![2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
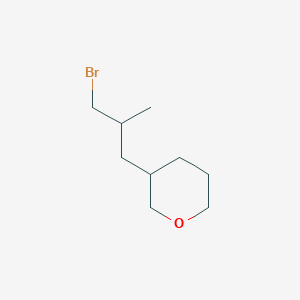
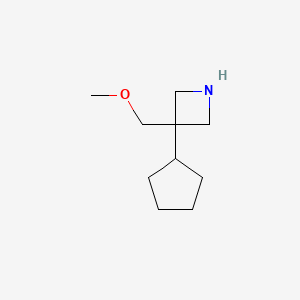
![9-Oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13226155.png)
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
